molecular formula C17H21N5O5S3 B2955141 4-(N,N-dimethylsulfamoyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-43-3

4-(N,N-dimethylsulfamoyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2955141
CAS RN: 392299-43-3
M. Wt: 471.57
InChI Key: RWSXFMSUNMHUBF-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H21N5O5S3 and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis of Benzamide Derivatives: Tiwari et al. (2017) reported on the microwave-assisted, solvent-free synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized for their potential anticancer activities, highlighting the utility of such structures in medicinal chemistry (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Anticancer Evaluation

  • Anticancer Activity of Benzamide Derivatives: The study by Tiwari et al. further evaluated the synthesized compounds for their in vitro anticancer activity against various human cancer cell lines. The findings indicated promising anticancer activity, with compounds showing comparable GI50 values to the standard drug Adriamycin, thus demonstrating the potential therapeutic applications of such compounds (Tiwari et al., 2017).

Molecular Docking and ADMET Predictions

  • Computational Studies on Anticancer Agents: In addition to synthesis and biological evaluation, Tiwari et al. performed molecular docking studies to predict the mechanism of action of the synthesized benzamide derivatives. These computational studies help in understanding how these compounds might interact with biological targets, further supporting their potential use in cancer therapy (Tiwari et al., 2017).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S3/c1-21(2)30(25,26)13-5-3-12(4-6-13)15(24)18-16-19-20-17(29-16)28-11-14(23)22-7-9-27-10-8-22/h3-6H,7-11H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXFMSUNMHUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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